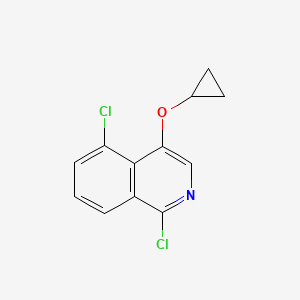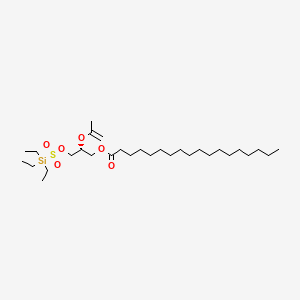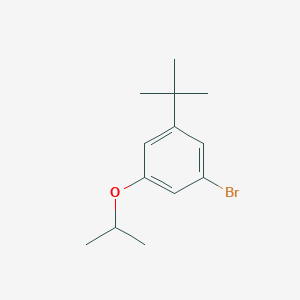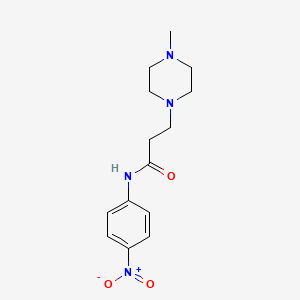
3-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)propanamide is a chemical compound with a molecular formula of C14H20N4O3 It is known for its unique structure, which includes a piperazine ring substituted with a methyl group and a nitrophenyl group attached to a propanamide chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)propanamide typically involves the reaction of 4-methylpiperazine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be summarized as follows:
- Dissolve 4-methylpiperazine in dichloromethane.
- Add triethylamine to the solution.
- Slowly add 4-nitrobenzoyl chloride to the mixture while maintaining the temperature at around 0-5°C.
- Stir the reaction mixture for several hours at room temperature.
- Purify the product using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation may be employed to ensure the quality of the final product.
化学反応の分析
Types of Reactions
3-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)propanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with electrophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Reduction: 3-(4-methylpiperazin-1-yl)-N-(4-aminophenyl)propanamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Hydrolysis: 4-methylpiperazine and 4-nitrobenzoic acid.
科学的研究の応用
3-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in research to understand its interactions with various biological molecules and its potential effects on cellular processes.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules for industrial purposes.
作用機序
The mechanism of action of 3-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)propanamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperazine ring can form hydrogen bonds and hydrophobic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 3-(4-methylpiperazin-1-yl)-N-(4-aminophenyl)propanamide
- 3-(4-methylpiperazin-1-yl)-N-(4-chlorophenyl)propanamide
- 3-(4-methylpiperazin-1-yl)-N-(4-methoxyphenyl)propanamide
Uniqueness
3-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)propanamide is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications where electron transfer or specific interactions with biological targets are required.
特性
分子式 |
C14H20N4O3 |
|---|---|
分子量 |
292.33 g/mol |
IUPAC名 |
3-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)propanamide |
InChI |
InChI=1S/C14H20N4O3/c1-16-8-10-17(11-9-16)7-6-14(19)15-12-2-4-13(5-3-12)18(20)21/h2-5H,6-11H2,1H3,(H,15,19) |
InChIキー |
OGSSDKPHFHCVEG-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


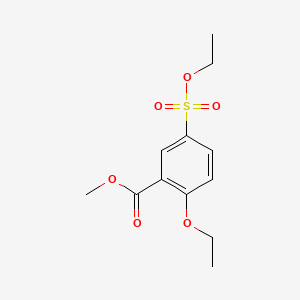
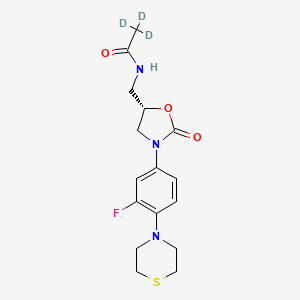
![2,2-Dimethylpropyl [4-[(5-oxooxolan-2-yl)methyl]-2-phenylmethoxyphenyl] sulfate](/img/structure/B13855209.png)

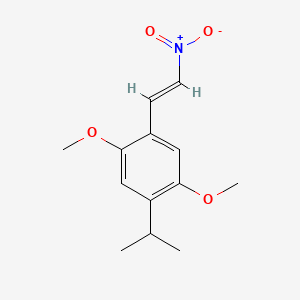
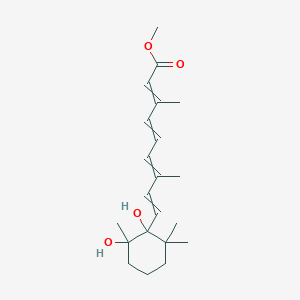
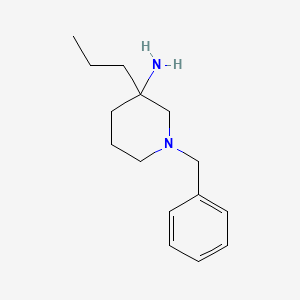

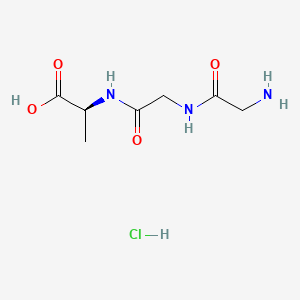
![2-[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]phenyl]acetic acid](/img/structure/B13855240.png)

